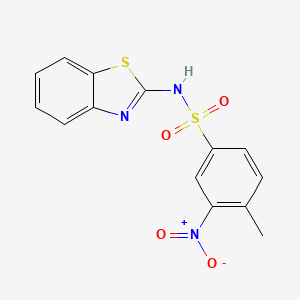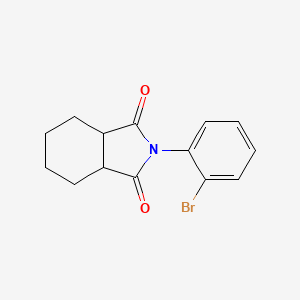![molecular formula C14H20N6O2 B5117541 N-(oxan-4-yl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B5117541.png)
N-(oxan-4-yl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(oxan-4-yl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is a complex organic compound that belongs to the class of oxadiazolo[3,4-b]pyrazines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution of hydrogen (S_NH) reactions, where the oxadiazolo[3,4-b]pyrazine core is functionalized . The reaction conditions often include the use of bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-yl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(oxan-4-yl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,5-Oxadiazolo[3,4-b]pyridin-6-ylboronic acid pinacol ester
- 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol
- [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine
Uniqueness
N-(oxan-4-yl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of an oxadiazolo[3,4-b]pyrazine core with piperidine and oxan-4-yl groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-(oxan-4-yl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-2-6-20(7-3-1)14-13(15-10-4-8-21-9-5-10)16-11-12(17-14)19-22-18-11/h10H,1-9H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRWADCWEFGMCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=NON=C3N=C2NC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Naphthalen-2-yl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5117458.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5117473.png)


![3,4,5-trimethoxy-N-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]benzamide](/img/structure/B5117499.png)


![1-Methyl-3-[4-(4-nitrophenyl)sulfanylphenyl]thiourea](/img/structure/B5117520.png)
![5-[[3-[2-(2,4-Dimethylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5117527.png)
![5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5117539.png)
![11-[(10-chloro-9-anthryl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5117544.png)

![4-(3,5-dimethoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5117563.png)
![N,N,N'-trimethyl-N'-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine](/img/structure/B5117576.png)
